molecular formula C17H21N5O5S B11451655 ethyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11451655
M. Wt: 407.4 g/mol
InChI Key: DGADLBQQILBJHC-UHFFFAOYSA-N
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Description

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a triazole ring, a benzothiophene moiety, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Nitro Group: The nitro group is introduced through nitration, often using nitric acid or a nitrating mixture.

    Formation of the Benzothiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Coupling Reactions: The triazole and benzothiophene moieties are coupled together using a suitable linker, such as a butanamide group.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The benzothiophene moiety can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

    Cyclization: Acid or base catalysts, heat.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles.

    Cyclization: Formation of polycyclic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring and nitro group are likely to play key roles in its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Azido-3-nitro-1H-1,2,4-triazole: Similar triazole ring structure with a nitro group.

    4-Nitro-1H-pyrazole-3,5-diyl bis(1H-1,2,4-triazole): Contains both nitro and triazole groups.

    N-(3-nitro-1H-1,2,4-triazol-1-yl)furazans: Similar nitro-triazole structure.

Uniqueness

ETHYL 2-[4-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a triazole ring, a benzothiophene moiety, and a nitro group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N5O5S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-[4-(3-nitro-1,2,4-triazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H21N5O5S/c1-2-27-16(24)14-11-6-3-4-7-12(11)28-15(14)19-13(23)8-5-9-21-10-18-17(20-21)22(25)26/h10H,2-9H2,1H3,(H,19,23)

InChI Key

DGADLBQQILBJHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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